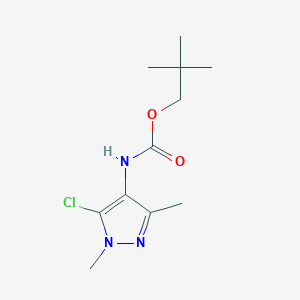

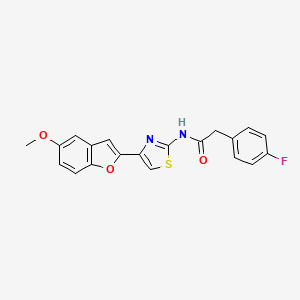

![molecular formula C17H18N4O B2819874 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034588-34-4](/img/structure/B2819874.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide is a key reaction in the synthesis of these compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is part of a broader class of compounds that have been synthesized and evaluated for various applications in scientific research, including medicinal chemistry and materials science. For example, 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, which share structural similarities with the compound , have been synthesized and identified as candidates for further development as potassium-competitive acid blockers (P-CABs), demonstrating significant biological activity and favorable physicochemical properties (Palmer et al., 2007). These compounds were synthesized using methods such as Claisen rearrangement and cross-metathesis reactions, highlighting the diverse synthetic routes available for similar compounds.

Anticancer Potential

A series of novel indole derivatives linked to the pyrazole moiety, similar in structure to the compound , were designed and developed as antitumor agents. These compounds showed good-to-excellent antitumor activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). Specifically, compounds with the indole and pyrazole linkage provided excellent anticancer inhibition performance against the HepG2 cancer cell line, indicating the potential therapeutic applications of such compounds in oncology (Hassan et al., 2021).

Antibacterial and Antiallergic Applications

Related compounds, such as pyrazolopyridine derivatives, have been synthesized and evaluated for their antibacterial activity against various pathogens. These studies have revealed that certain structural features, such as the carboxamide group, can significantly influence the antibacterial efficacy of these compounds, showing moderate to good activity against a range of bacteria including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda et al., 2011). Additionally, N-tetrazolylpyridinecarboxamides, which are structurally related to the compound of interest, have been studied for their antiallergic activity, indicating the broad potential of such compounds in addressing various medical conditions (Honma et al., 1984).

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c22-17(15-9-12-5-1-2-6-14(12)20-15)18-10-13-11-19-21-8-4-3-7-16(13)21/h1-2,5-6,9,11,20H,3-4,7-8,10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBMAGSXFXXQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4N3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)

![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)

![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)

![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)

![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)